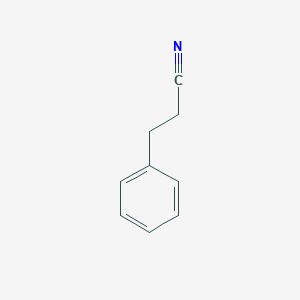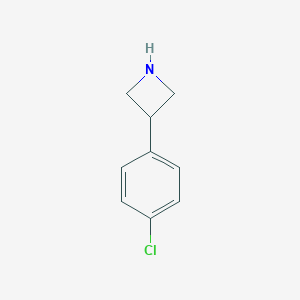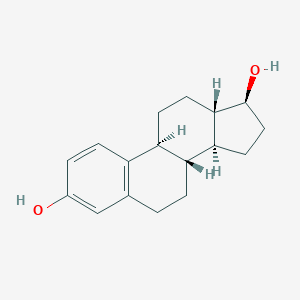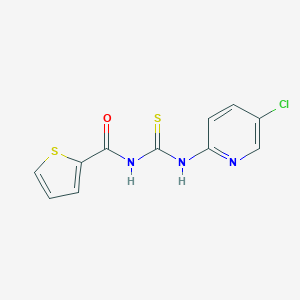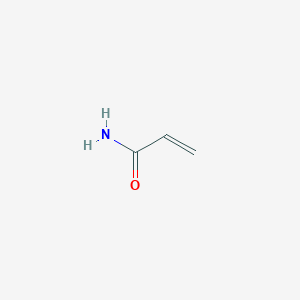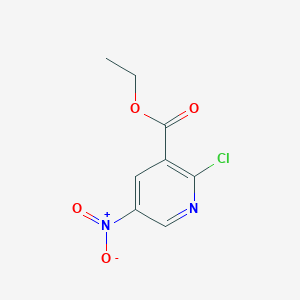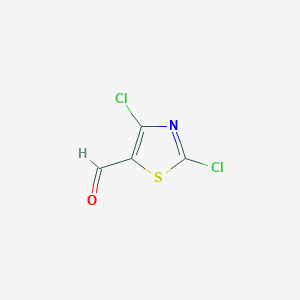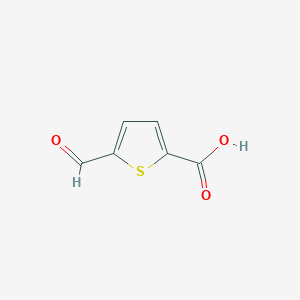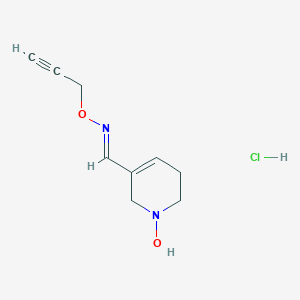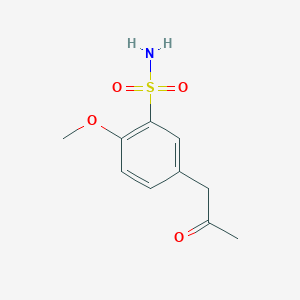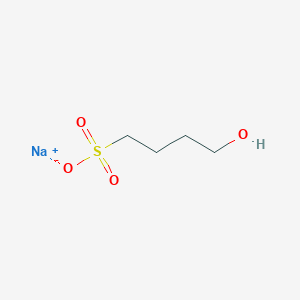![molecular formula C6H5N3O3S B121990 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one CAS No. 152382-59-7](/img/structure/B121990.png)
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one is a heterocyclic compound that has gained significant attention due to its potential applications in various scientific fields. This compound is also known as PTD, and it is widely used in the synthesis of other compounds due to its unique structure and properties.
Wirkmechanismus
The mechanism of action of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one is not fully understood. However, it is believed to exert its biological activity by inhibiting specific enzymes and proteins in the body. For example, PTD has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in learning and memory.
Biochemische Und Physiologische Effekte
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). PTD has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one in lab experiments is its unique structure and properties. PTD can be easily synthesized, and it exhibits a wide range of biological activities. However, one of the limitations of using PTD in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are many future directions for the research of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one. One possible direction is to study its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its mechanism of action and identify specific targets for drug development. Additionally, further research is needed to evaluate the safety and efficacy of PTD in preclinical and clinical trials.
Synthesemethoden
The synthesis of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one can be achieved through different methods. One of the most common methods involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with maleic anhydride in the presence of a catalyst. This reaction produces PTD as a white crystalline solid with a melting point of 240-242°C.
Wissenschaftliche Forschungsanwendungen
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, antiviral, and anticancer activities. PTD has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
152382-59-7 |
|---|---|
Produktname |
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one |
Molekularformel |
C6H5N3O3S |
Molekulargewicht |
199.19 g/mol |
IUPAC-Name |
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C6H5N3O3S/c10-6-8-4-1-2-7-3-5(4)13(11,12)9-6/h1-3H,(H2,8,9,10) |
InChI-Schlüssel |
ZCFSUOKWAKRKMN-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1NC(=O)NS2(=O)=O |
Kanonische SMILES |
C1=CN=CC2=C1NC(=O)NS2(=O)=O |
Synonyme |
2H-Pyrido[4,3-e]-1,2,4-thiadiazin-3(4H)-one,1,1-dioxide(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



